molecular formula C9H15N B1363119 2,5-Dimethyl-1-propyl-1H-pyrrole CAS No. 20282-39-7

2,5-Dimethyl-1-propyl-1H-pyrrole

Cat. No.: B1363119
CAS No.: 20282-39-7
M. Wt: 137.22 g/mol
InChI Key: CXSJSHHYPARDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of organic synthesis. wikipedia.orgmdpi.com Its unique electronic structure and reactivity have made it a valuable scaffold for the construction of a vast array of complex molecules. Pyrrole and its derivatives are not merely synthetic curiosities; they are integral components of numerous natural products, including the heme in blood, chlorophyll (B73375) in plants, and vitamin B12. mdpi.com This widespread presence in biologically significant molecules has historically fueled intense research into the chemistry of pyrroles. uctm.edu

In contemporary organic synthesis, the pyrrole ring is a versatile building block. Its aromatic character allows it to undergo electrophilic substitution reactions, similar to benzene, although with significantly enhanced reactivity. uobaghdad.edu.iq This heightened reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density of the ring carbons. uobaghdad.edu.iqksu.edu.sa Consequently, pyrroles readily react with a variety of electrophiles, often under milder conditions than those required for benzene. uobaghdad.edu.iq The regioselectivity of these substitutions typically favors the C2 or C5 positions (the α-positions) due to the greater stabilization of the cationic intermediate. wikipedia.orguobaghdad.edu.iq

Furthermore, the pyrrole nucleus can participate in a range of other transformations, including cycloaddition reactions, metalation, and various coupling reactions, making it a highly adaptable component in the synthesis of complex targets. wikipedia.orgorganic-chemistry.org The development of novel synthetic methodologies continues to expand the utility of pyrroles, enabling the creation of functionalized derivatives with tailored properties. nih.gov

Significance of N-Substitution in Tailoring Pyrrole Ring Properties

The substitution pattern on the pyrrole ring profoundly influences its chemical and physical properties. Of particular importance is the substitution at the nitrogen atom (N-substitution). The introduction of a substituent on the nitrogen atom can dramatically alter the electronic and steric environment of the pyrrole ring, thereby providing a powerful tool for fine-tuning its reactivity and physical characteristics. wikipedia.orgresearchgate.net

Electronically, the nature of the N-substituent can either enhance or diminish the electron-donating character of the nitrogen atom. An electron-donating group, such as an alkyl group, increases the electron density within the pyrrole ring, further activating it towards electrophilic attack. wikipedia.org Conversely, an electron-withdrawing group on the nitrogen atom decreases the ring's electron density, making it less reactive towards electrophiles. ksu.edu.sa This modulation of reactivity is a critical strategy in multi-step syntheses, allowing for selective reactions at different stages.

Moreover, N-substitution plays a crucial role in directing the regioselectivity of subsequent reactions. While electrophilic substitution of unsubstituted pyrrole predominantly occurs at the α-positions, the presence of a bulky N-substituent can sterically hinder these positions, favoring substitution at the β-positions (C3 or C4). researchgate.net The choice of the N-substituent can also influence the outcome of metalation reactions. The use of different metalating agents in conjunction with specific N-substituents can direct the introduction of electrophiles to either the nitrogen or carbon atoms of the ring. wikipedia.org

Beyond reactivity, N-substitution also impacts the physical properties of pyrrole derivatives. For instance, the introduction of a substituent on the nitrogen atom eliminates the N-H bond, thereby preventing intermolecular hydrogen bonding. This typically leads to lower boiling points and altered solubility characteristics compared to the corresponding N-unsubstituted pyrroles. ksu.edu.sa

Contextualization of 2,5-Dimethyl-1-propyl-1H-pyrrole within Advanced N-Substituted Pyrrole Research

Within the broad landscape of N-substituted pyrrole research, this compound emerges as a compound of significant interest. This molecule, featuring methyl groups at the electron-rich α-positions and a propyl group on the nitrogen, exemplifies the strategic design of substituted pyrroles for specific applications. The dimethyl substitution pattern is a common motif, often arising from the widely used Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (in this case, hexane-2,5-dione) with a primary amine (propylamine). mdpi.comresearchgate.net

The presence of the 2,5-dimethyl groups blocks the most reactive positions towards electrophilic substitution, thereby directing any further functionalization to the β-positions. This inherent regiochemical control is a valuable asset in the synthesis of precisely substituted pyrrole derivatives. The N-propyl group, an alkyl substituent, enhances the electron-donating nature of the pyrrole ring, albeit to a lesser extent than more complex electron-donating groups.

Advanced research into polysubstituted pyrroles is a burgeoning field, with recent breakthroughs demonstrating novel methods for precise carbon insertion into the pyrrole ring. scitechdaily.com These advanced techniques, which can be influenced by the electronic properties of the nitrogen-protecting group, open up new avenues for creating structurally diverse pyridine (B92270) derivatives from polysubstituted pyrroles. scitechdaily.com While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are representative of the types of molecules being investigated in the broader context of materials science and pharmaceutical development. scitechdaily.comgoogle.com For instance, derivatives of 2,5-dimethylpyrrole are being explored for their potential use in creating functionalized materials, such as modified carbon blacks for elastomer composites. mdpi.comresearchgate.net

The study of molecules like this compound and its derivatives contributes to a deeper understanding of structure-property relationships in N-substituted pyrroles, paving the way for the rational design of new materials and molecules with desired functionalities.

Chemical Profile of this compound

The compound this compound is a substituted pyrrole with the chemical formula C9H15N. nih.gov Its structure consists of a central pyrrole ring with methyl groups attached to carbons 2 and 5, and a propyl group attached to the nitrogen atom. nih.gov

Identifier Value
IUPAC Name2,5-dimethyl-1-propylpyrrole nih.gov
CAS Number20282-39-7 nih.gov
Molecular FormulaC9H15N nih.gov
Molecular Weight137.22 g/mol nih.gov
InChIInChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3 nih.gov
InChIKeyCXSJSHHYPARDPV-UHFFFAOYSA-N
Canonical SMILESCCCN1C(=CC=C1C)C

Synthesis of this compound

The primary and most established method for the synthesis of 2,5-dimethyl-N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis. mdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound, specifically hexane-2,5-dione, with a primary amine, which in this case is propylamine (B44156). researchgate.net The reaction is typically carried out by heating the two reactants, often in the presence of a catalyst or in a suitable solvent, although solvent-free conditions have also been successfully employed. mdpi.comresearchgate.net The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of N-substituted pyrroles by simply changing the primary amine used in the reaction. nih.gov

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient procedures for the Paal-Knorr reaction. These include the use of water as a solvent, which is considered a green and economical choice, and the application of various catalysts to improve reaction rates and yields. researchgate.net For example, iron(III) chloride has been used as a catalyst for the synthesis of N-substituted pyrroles in water. organic-chemistry.org Other research has explored the use of solid acid catalysts, which can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.net

Spectroscopic and Physicochemical Data

Property Value/Information
13C NMR Spectroscopy Data available for the parent compound, 2,5-dimethyl-1H-pyrrole, provides a reference for the chemical shifts of the ring carbons. chemicalbook.com
Mass Spectrometry (GC-MS) The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (137.22 g/mol ). nih.gov
Infrared (IR) Spectroscopy The IR spectrum of the parent compound, 2,5-dimethyl-1H-pyrrole, is well-documented and can be used to identify characteristic vibrational frequencies of the pyrrole ring. nist.govnist.gov
XLogP3 2.3 (Predicted) nih.gov
Boiling Point Not explicitly available for this compound. The boiling point of the parent compound, 2,5-dimethylpyrrole, is in the range of 165-166 °C.
Melting Point Not explicitly available for this compound. The melting point of 2,5-dimethyl-1-phenyl-1H-pyrrole is 51-52 °C. chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-propylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJSHHYPARDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335838
Record name 2,5-Dimethyl-1-propyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20282-39-7
Record name 2,5-Dimethyl-1-propyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dimethyl 1 Propyl 1h Pyrrole

Classical Cycloaddition and Condensation Approaches to Pyrrole (B145914) Ring Formation

The most prominent and historically significant method for synthesizing pyrrole derivatives is the Paal-Knorr condensation. wikipedia.org This reaction involves the cyclization of a 1,4-dicarbonyl compound with a primary amine, providing a direct and generally efficient route to the pyrrole ring. organic-chemistry.org

The Paal-Knorr synthesis is widely applied due to its simplicity and effectiveness in converting nearly all 1,4-dicarbonyls into their corresponding heterocycles. rgmcet.edu.in The reaction typically proceeds under neutral or weakly acidic conditions. organic-chemistry.org

The accepted mechanism involves the initial nucleophilic attack of the primary amine (propylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione). This is followed by the formation of a hemiaminal intermediate. A subsequent intramolecular cyclization occurs when the nitrogen attacks the second carbonyl group, leading to a five-membered ring. The final step is a series of dehydration steps to eliminate two water molecules, resulting in the formation of the aromatic pyrrole ring. organic-chemistry.orgrsc.org Quantum chemical studies suggest that the cyclization step can have a high energy barrier, which is significantly lowered by the presence of explicit water molecules or an acid catalyst, facilitating the reaction. rsc.org

The direct synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole is achieved through the condensation of 2,5-hexanedione (B30556) with propylamine (B44156). In a typical procedure, the 1,4-dicarbonyl compound is heated with the primary amine, often in the presence of a catalyst and a suitable solvent. chemistry-online.com The reaction drives off water to form the stable, aromatic pyrrole ring. mdpi.com While many published procedures utilize a range of primary amines, the reaction with propylamine follows this general and effective pathway, yielding the desired N-propyl substituted pyrrole. researchgate.netmdpi.com

The choice of catalyst is crucial for the efficiency of the Paal-Knorr reaction. A wide variety of catalysts have been employed to improve yields, reduce reaction times, and enable milder conditions.

Brønsted Acids: Traditional methods often use Brønsted acids such as acetic acid, phosphoric acid, or p-toluenesulfonic acid to accelerate the condensation and dehydration steps. mdpi.comresearchgate.net However, strongly acidic conditions (pH < 3) can sometimes favor the formation of furan (B31954) byproducts. organic-chemistry.org

Lewis Acids: Lewis acids like iron(III) chloride have proven effective, particularly in aqueous media, providing an economical and practical route to N-substituted pyrroles. organic-chemistry.orgorganic-chemistry.org

Heterogeneous Catalysts: Modern synthetic efforts have shifted towards solid acid catalysts, which offer advantages in terms of operational simplicity, catalyst recovery, and reusability. researchgate.net Examples include clays (B1170129) like montmorillonite (B579905) KSF, which show high activity at room temperature. mdpi.com Alumina-based catalysts, such as CATAPAL 200, are noted for their low cost, high efficiency under solvent-free conditions, and reusability for multiple cycles. mdpi.comresearchgate.net Other effective solid catalysts include silica (B1680970) sulfuric acid and tungstate/molybdate sulfuric acids. rgmcet.edu.in

Sustainable Catalysts: In line with green chemistry principles, several eco-friendly catalysts have been developed. These include naturally derived catalysts like vitamin B1 and saccharin, which can catalyze the reaction under mild conditions. nih.gov

Below is a table summarizing various catalytic systems used for the Paal-Knorr synthesis of N-substituted pyrroles.

    Interactive Table: Catalytic Systems for Paal-Knorr Pyrrole Synthesis
CatalystConditions (Temp, Time)SolventYield Range (%)Reference
CATAPAL 200 (Alumina)60 °C, 45 minSolvent-free68–97 mdpi.comresearchgate.net
Iron(III) chloride (FeCl3)60 °C, 1–4 hWaterup to 95 organic-chemistry.org
Silica Sulfuric AcidRoom Temp, 3 minSolvent-free98 rgmcet.edu.in
Montmorillonite KSFRoom Temp, 1–25 hDichloromethane69–96 mdpi.com
SaccharinRoom Temp, 30 minMethanolGood to Excellent nih.gov
Vitamin B1Room Temp, 1 hEthanol25–94 nih.gov
Iodine (I2)Room TempSolvent-freeExceptional rgmcet.edu.in

The solvent can significantly influence the outcome of the Paal-Knorr synthesis. While various organic solvents have been used, a major focus of modern research is the use of environmentally benign solvents or the elimination of solvents altogether. researchgate.net

Water has been shown to be an excellent medium for the reaction, often leading to high yields without the need for additional catalysts. researchgate.netorganic-chemistry.org Reactions at the boiling point of water can be highly efficient. researchgate.net Ionic liquids have also been explored as reusable solvent/catalyst systems, offering simple product isolation and high selectivity. researchgate.net

Solvent-free, or neat, reaction conditions represent a particularly green approach. rgmcet.edu.in Heterogeneous catalysts like CATAPAL 200 or silica sulfuric acid are highly effective under solvent-free conditions, often requiring only gentle heating for short periods to achieve high yields. rgmcet.edu.inmdpi.com This approach simplifies workup, reduces waste, and is often more atom-economical.

The table below illustrates the impact of different solvents on the yield of N-substituted pyrroles in a typical Paal-Knorr reaction.

    Interactive Table: Solvent Effects on Paal-Knorr Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole
SolventTemperature (°C)Yield (%)Reference
Water10096 researchgate.net
Ethanol7894 researchgate.net
Methanol6595 researchgate.net
THF6694 researchgate.net
Ethyl acetate7790 researchgate.net
Hexane6975 researchgate.net
None (Solvent-free)2530 researchgate.net

To maximize the yield and selectivity for this compound, several reaction parameters can be fine-tuned. Key factors include the molar ratio of reactants, catalyst loading, reaction temperature, and time. researchgate.net For instance, studies using alumina (B75360) catalysts found that optimal yields were achieved at 60 °C with a reaction time of 45 to 60 minutes; shorter times resulted in incomplete reaction, while longer times led to the formation of byproducts. researchgate.net Similarly, optimizing the amount of catalyst is critical, as an insufficient amount leads to lower yields, while an excessive amount offers no additional benefit and is economically inefficient. researchgate.net The choice of amine is also a factor; more basic aliphatic amines like propylamine generally react more readily than less basic aromatic amines. rgmcet.edu.in

While the Paal-Knorr synthesis is dominant, other methods have been developed for the synthesis of N-alkyl pyrroles:

Two-Step, One-Pot Conversion from 2,5-Dimethylfuran (B142691): This sustainable approach involves the acid-catalyzed ring-opening of bio-based 2,5-dimethylfuran to produce 2,5-hexanedione in situ. The subsequent addition of a primary amine to the mixture, without purification of the intermediate, yields the N-substituted pyrrole. mdpi.com

Dehydrogenative Coupling Reactions: Ruthenium or manganese-based catalysts can facilitate the dehydrogenative coupling of secondary alcohols with amino alcohols to form substituted pyrroles. organic-chemistry.org Another approach uses a copper-catalyzed aerobic oxidative coupling of diols and primary amines at room temperature. organic-chemistry.org

Ring-Closing Metathesis (RCM): N-sulfonyl and N-acyl pyrroles can be synthesized via the RCM of diallylamines using a Grubbs catalyst, followed by an in situ oxidative aromatization. organic-chemistry.org

From Carboxylic Acids: A method involving the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization, can produce N-acylpyrroles, which can be further modified. organic-chemistry.org

Paal-Knorr Condensation: Mechanistic Principles and Adaptations for N-Propyl Incorporation

Modern Synthetic Transformations and Green Chemistry Principles

The Paal-Knorr synthesis, a classical method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While effective, traditional approaches often require harsh conditions. Contemporary research aims to refine this and other methods to align with the principles of green chemistry, emphasizing atom economy, use of renewable feedstocks, and reduction of waste.

One-Pot, Two-Step Processes for Pyrrole Synthesis (e.g., from 2,5-Dimethylfuran)

A noteworthy advancement is the development of a one-pot, two-step process for synthesizing pyrrole compounds starting from 2,5-dimethylfuran, a bio-based feedstock. mdpi.comnih.govresearchgate.net This method exemplifies a circular and sustainable chemical process. mdpi.comnih.gov

The first step involves the acid-catalyzed ring-opening of 2,5-dimethylfuran to produce 2,5-hexanedione. mdpi.comnih.gov This reaction is typically carried out in water with a sub-stoichiometric amount of a strong acid like sulfuric acid at a moderate temperature (e.g., 50 °C) for 24 hours. mdpi.comnih.gov This initial step can achieve a high yield of up to 95% for 2,5-hexanedione without the need for extensive purification. mdpi.comnih.govresearchgate.net

In the second step, the resulting 2,5-hexanedione undergoes the Paal-Knorr reaction with a primary amine, in this case, propylamine, to form this compound. mdpi.comnih.gov A key feature of this process is that water is the only co-product, and this water can be utilized in the initial ring-opening step, creating a circular process. mdpi.comnih.gov This one-pot approach boasts very high carbon efficiency (up to 80%) and a significantly low E-factor (down to 0.128), which is a measure of the amount of waste generated. mdpi.comnih.gov The yields for the final pyrrole products are generally very good to excellent, ranging from 80-95%. mdpi.comnih.gov

One-Pot, Two-Step Synthesis of Pyrrole Derivatives
StepReactantsCatalyst/SolventConditionsYieldReference
1. Ring Opening2,5-Dimethylfuran, WaterSulfuric Acid (sub-stoichiometric)50 °C, 24 hUp to 95% (for 2,5-hexanedione) mdpi.comnih.gov
2. Paal-Knorr Reaction2,5-Hexanedione, Primary AmineWater (co-product)-80-95% (for pyrrole derivative) mdpi.comnih.gov

Electro-Oxidative Annulation Techniques in Pyrrole Functionalization

Electrochemical methods offer a powerful and green alternative for constructing and functionalizing heterocyclic compounds. While specific examples detailing the electro-oxidative annulation of this compound are not prevalent in the provided search results, the general principles can be applied. For instance, an electrochemical redox reaction has been used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through the oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles. rsc.org This process involves the functionalization of C(sp3)–H bonds and the formation of new C–C and C–N bonds, using THF as both a reactant and a solvent, with hydrogen gas as the only byproduct. rsc.org Such atom-economic reactions are highly desirable from a green chemistry perspective.

Application of Recyclable Catalysts and Environmentally Benign Media

The use of recyclable catalysts and environmentally friendly solvents is a cornerstone of green chemistry. In the context of the Paal-Knorr synthesis of N-substituted pyrroles, several innovative and sustainable catalysts have been explored.

Water has been demonstrated to be a suitable medium for the Paal-Knorr cyclocondensation, often leading to good to excellent yields of N-substituted 2,5-dimethylpyrroles without the need for an additional catalyst. researchgate.net This approach simplifies product isolation and aligns with green principles. researchgate.net

Other notable recyclable catalysts include:

Graphene Oxide (GO): GO has been employed as an efficient and recyclable catalyst for the synthesis of N-substituted pyrroles. researchgate.net The oxygen-containing functional groups on GO are believed to play a key catalytic role. researchgate.net

Amberlite IR-120 Acid Resin: This solid acid catalyst is recyclable and has been used for Paal-Knorr pyrrole synthesis. google.com

Polystyrene-supported Gallium Trichloride (PS/GaCl3): This heterogeneous Lewis acid catalyst is highly active, reusable, and promotes the reaction in high to excellent yields. researchgate.net

ZrOCl2·8H2O: This has been shown to be a highly efficient, eco-friendly, and recyclable Lewis acid catalyst for the one-pot synthesis of N-substituted pyrroles under solvent-free conditions at room temperature. researchgate.net

Zn[(L)-proline]2: This biodegradable and non-toxic catalyst has shown promise in various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net It is considered a water-soluble green catalyst. researchgate.net

Saccharin: This non-toxic and reusable organocatalyst has been used for the synthesis of N-substituted 2,5-dimethylpyrroles in good to excellent yields. nih.gov

Recyclable Catalysts in Pyrrole Synthesis
CatalystReaction TypeKey AdvantagesReference
Graphene Oxide (GO)Paal-Knorr CondensationEfficient, Recyclable researchgate.net
Amberlite IR-120Paal-Knorr SynthesisRecyclable Solid Acid google.com
Polystyrene-supported GaCl3Paal-Knorr CondensationHighly Active, Reusable, Heterogeneous researchgate.net
ZrOCl2·8H2OPaal-Knorr CondensationEfficient, Eco-friendly, Recyclable, Solvent-free researchgate.net
Zn[(L)-proline]2General Heterocyclic SynthesisBiodegradable, Non-toxic, Water-soluble, Reusable researchgate.net
SaccharinPaal-Knorr Cyclo-condensationNon-toxic, Low cost, Reusable nih.gov

Reactivity and Derivatization Studies of 2,5 Dimethyl 1 Propyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The presence of two electron-donating methyl groups at the 2 and 5 positions further activates the ring towards electrophilic attack. Consequently, electrophilic substitution on 2,5-Dimethyl-1-propyl-1H-pyrrole occurs readily at the vacant 3 and 4 positions.

A prominent example of electrophilic substitution on this pyrrole system is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto the pyrrole ring, typically at the 3-position, using a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comslideshare.net The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org This formylation is a crucial step in the synthesis of various derivatives, as the resulting aldehyde can be further modified. ucl.ac.uk For instance, the synthesis of antitubercular agents has utilized the Vilsmeier-Haack formylation of N-substituted 2,5-dimethylpyrroles as a key step to introduce a handle for further elaboration. ucl.ac.uk

Other classical electrophilic substitution reactions such as nitration, halogenation, and sulfonation can also be performed on the pyrrole nucleus, although the specific conditions for this compound are not extensively documented. Given the high reactivity of the 2,5-dimethylated pyrrole ring, these reactions would likely proceed under mild conditions to avoid polymerization or degradation of the starting material.

Nucleophilic Reactivity and Additions

While the electron-rich nature of the pyrrole ring makes it primarily reactive towards electrophiles, its derivatives can exhibit nucleophilic reactivity. The parent compound, this compound, does not readily undergo nucleophilic attack on the ring itself. However, its derivatives, such as the 3-formyl derivative obtained from the Vilsmeier-Haack reaction, possess an electrophilic carbon atom in the aldehyde group. This allows for nucleophilic addition reactions at this position.

For example, Grignard reagents can add to the carbonyl carbon of this compound-3-carbaldehyde to form secondary alcohols after acidic workup. masterorganicchemistry.comadichemistry.comwisc.eduyoutube.com Similarly, other carbon and heteroatom nucleophiles can react with the aldehyde functionality, providing a pathway to a wide array of more complex molecules. The reactivity of the aldehyde group opens up possibilities for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the parent pyrrole.

Functionalization and Side-Chain Modification Strategies of the N-Propyl Group

The N-propyl group of this compound offers another site for chemical modification, although this area is less explored than the reactivity of the pyrrole ring itself. The N-substituted 2,5-dimethylpyrrole system is known to be stable towards strong bases and nucleophiles, which is why it has been utilized as a protecting group for primary amines. nih.govresearchgate.net This stability suggests that functionalization of the N-propyl group would require specific strategies, such as radical reactions or C-H activation.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of more complex molecular architectures. The pyrrole ring is a key structural motif in many natural products and pharmaceuticals. nih.govpsu.educhim.itrsc.org The ability to functionalize both the pyrrole ring and potentially the N-propyl side chain allows for the construction of diverse and intricate molecules.

For example, derivatives of 2,5-dimethylpyrrole have been used in the synthesis of antitubercular agents. ucl.ac.uk The synthetic route often involves initial formation of the N-substituted pyrrole, followed by electrophilic substitution on the ring (e.g., Vilsmeier-Haack reaction), and subsequent elaboration of the introduced functional group to build up the final complex structure. ucl.ac.uk While the direct use of this compound in the total synthesis of a specific natural product is not prominently documented, the general strategies employed in the synthesis of pyrrole-containing natural products are applicable. nih.govpsu.educhim.itrsc.org

The following table showcases examples of complex molecules synthesized using substituted pyrroles as key intermediates.

Complex Molecule ClassPyrrole Building BlockKey Reaction TypeReference
Antitubercular AgentsN-substituted-2,5-dimethylpyrrole-3-carbaldehydeReductive Amination ucl.ac.uk
Pyrrole-containing Natural ProductsFunctionalized PyrrolesCross-coupling Reactions chim.itrsc.org

Mechanistic Investigations of Derivatization Reactions

The mechanisms of the primary derivatization reactions of this compound are generally well-understood within the broader context of pyrrole chemistry. The mechanism of the Vilsmeier-Haack reaction, a key method for functionalizing the pyrrole ring, involves the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. ijpcbs.comslideshare.netwikipedia.org This is followed by the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole ring at the 3-position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the 3-formylpyrrole derivative. wikipedia.org

The regioselectivity of electrophilic attack at the 3-position (as opposed to the already substituted 2 and 5 positions) is a direct consequence of the electronic properties of the pyrrole ring, which are further enhanced by the methyl substituents. Mechanistic studies on the functionalization of pyrroles, in general, provide a solid basis for understanding the reactivity of this specific compound. nih.govresearchgate.net

Oligomerization and Polymerization Behavior of Pyrrole Derivatives

Pyrrole and its derivatives are well-known for their ability to form conductive polymers through oxidative polymerization. However, the polymerization behavior of 2,5-disubstituted pyrroles like this compound is significantly different from that of unsubstituted pyrrole. The methyl groups at the 2 and 5 positions block the typical α-α' linkages that are necessary for the formation of linear, highly conjugated polypyrrole chains.

As a result, this compound is not expected to form high molecular weight, conductive homopolymers under standard oxidative polymerization conditions. Instead, oligomerization or the formation of short-chain polymers through linkages at the 3 and 4 positions might occur, but these materials would likely have limited conductivity due to the disruption of the π-conjugation pathway. While the direct polymerization of this specific compound is not well-documented, studies on other N-substituted 2,5-dimethylpyrroles could provide insights into its potential oligomerization behavior. znaturforsch.com The formation of dimeric and trimeric species has been observed during the synthesis of related N-substituted 2,5-dimethylpyrroles. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 1 Propyl 1h Pyrrole

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of 2,5-Dimethyl-1-propyl-1H-pyrrole by analyzing the mass-to-charge ratio of its ions.

Detailed experimental data for the Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound is not extensively available in the public domain. This technique, which involves the ionization of the analyte from a solution, is particularly useful for polar and thermally labile molecules. While ESI-MS is a common method for the analysis of related heterocyclic compounds, specific fragmentation patterns and ion behavior for this compound have not been documented in readily accessible literature.

Gas Chromatography-Mass Spectrometry (GC-MS) provides crucial information on the fragmentation of this compound following electron ionization. The PubChem database entry for this compound (CID 527547) includes GC-MS data from the National Institute of Standards and Technology (NIST) library. nih.gov The mass spectrum is characterized by several key fragments that are indicative of the molecule's structure. nih.gov The molecular ion peak [M]+ is observed, confirming the compound's molecular weight. nih.gov The fragmentation pattern is dominated by the loss of alkyl groups and rearrangements of the pyrrole (B145914) ring.

The most significant peaks observed in the GC-MS spectrum are detailed in the table below. nih.gov

PropertyValueSource
Top Peak (m/z) 108NIST Mass Spectrometry Data Center nih.gov
2nd Highest Peak (m/z) 137NIST Mass Spectrometry Data Center nih.gov
3rd Highest Peak (m/z) 94NIST Mass Spectrometry Data Center nih.gov

This data is based on the main library entry from the NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound by measuring its exact mass with high accuracy. The computed exact mass for the molecular formula C9H15N is 137.120449483 Da. nih.gov This precise measurement is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of this compound.

PropertyValueSource
Molecular Formula C9H15NComputed by PubChem nih.gov
Exact Mass 137.120449483 DaComputed by PubChem nih.gov
Monoisotopic Mass 137.120449483 DaComputed by PubChem nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. For pyrrole and its derivatives, absorption bands in the UV region typically arise from π → π* transitions within the aromatic ring. However, specific experimental UV-Vis absorption data, such as the absorption maximum (λmax) and molar absorptivity (ε), for this compound are not available in the reviewed scientific literature. While studies on related pyrrole compounds exist, direct data for the title compound could not be located. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound. Consequently, information regarding its solid-state conformation and intermolecular interactions remains undetermined.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1 Propyl 1h Pyrrole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 2,5-Dimethyl-1-propyl-1H-pyrrole, such calculations can predict its geometry, stability, and electronic properties with a high degree of accuracy.

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to find the optimized geometry. nih.gov The resulting structure reveals key bond lengths, bond angles, and dihedral angles.

The energetic stability of the molecule can be assessed from the optimized geometry. The total energy of the system at its equilibrium geometry is a primary indicator of its stability. Furthermore, vibrational frequency calculations are performed not only to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also to obtain thermodynamic properties such as enthalpy and Gibbs free energy. A computational study on the related 2,5-dimethyl-1-phenylpyrrole (B1583750) has utilized high-level ab initio G3(MP2)//B3LYP calculations to determine its gas-phase enthalpy of formation, showing excellent agreement with experimental data. nih.gov A similar approach for this compound would provide valuable thermochemical data.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on standard bond lengths and angles for similar structures, as specific published data for this molecule is not available.

ParameterBond/AnglePredicted Value
Bond LengthC-N (pyrrole)~1.38 Å
C=C (pyrrole)~1.37 Å
C-C (pyrrole)~1.43 Å
N-C (propyl)~1.47 Å
C-H (methyl)~1.09 Å
Bond AngleC-N-C (pyrrole)~109°
N-C-C (propyl)~112°

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Surfaces

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ajchem-a.com For substituted pyrroles, the HOMO is typically a π-orbital delocalized over the pyrrole (B145914) ring, while the LUMO is a π*-antibonding orbital. researchgate.net The presence of electron-donating alkyl groups, such as the methyl and propyl groups in the target molecule, is expected to raise the HOMO energy level compared to unsubstituted pyrrole, making it more susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto a constant electron density surface, with different colors indicating regions of varying potential. nih.gov Red areas signify negative potential and are prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential above the pyrrole ring due to the π-electron cloud, with the most negative region concentrated near the nitrogen atom's lone pair, making it a primary site for interaction with electrophiles. chemrxiv.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These values are for illustrative purposes and are based on trends observed in similar N-alkylated pyrrole derivatives.

ParameterEnergy (eV)
HOMO-5.8
LUMO0.5
HOMO-LUMO Gap6.3

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are extensively used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govchemrxiv.org Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable support for the structural elucidation of newly synthesized compounds. nih.gov For this compound, experimental ¹H and ¹³C NMR data are available. researchgate.net A strong correlation between the calculated and experimental chemical shifts would validate the computational model and the optimized geometry.

Similarly, theoretical IR spectra can be generated from the calculated vibrational frequencies. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve good agreement with experimental data. This allows for the assignment of vibrational modes to specific absorption bands in the experimental spectrum. nist.govnist.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. researchgate.netyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound. The propyl group can adopt various conformations through rotation around its C-C single bonds, and MD simulations can reveal the relative populations and transition rates between these conformers.

Furthermore, MD simulations can be used to study the behavior of the molecule in different environments, such as in a solvent like water. arxiv.orgfrontiersin.org These simulations can provide information on solvation effects, including the arrangement of solvent molecules around the solute and the influence of the solvent on the conformational preferences of the propyl chain. Such studies are crucial for understanding the behavior of the molecule in realistic chemical and biological systems.

Topological Analysis of Electron Density: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)

The topological analysis of the electron density offers a deeper understanding of chemical bonding and non-covalent interactions. The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org ELF analysis visually distinguishes core electrons, valence electrons, covalent bonds, and lone pairs, offering a quantitative depiction that often aligns with the qualitative VSEPR model. For this compound, an ELF analysis would clearly delineate the C-C and C-N covalent bonds, the C-H bonds, and the lone pair on the nitrogen atom. researchgate.net

The Localized Orbital Locator (LOL) provides a similar picture to ELF, mapping the regions of high kinetic energy due to electron localization. Both ELF and LOL are valuable for visualizing the electronic structure in a chemically intuitive manner.

The Reduced Density Gradient (RDG) is a tool used to identify and visualize non-covalent interactions. researchgate.netwikipedia.org By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be distinguished. Green isosurfaces typically indicate weak van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red denotes repulsive steric clashes. An RDG analysis of this compound would reveal the nature of intramolecular interactions, such as those between the propyl chain and the pyrrole ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and antibonds. mdpi.com This analysis provides insights into the hybridization of atomic orbitals, the polarity of bonds, and the delocalization of electron density through hyperconjugative interactions.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound Note: These are representative interactions and stabilization energies based on general principles of NBO analysis for similar molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-C) (pyrrole)~ 5-10
π(C=C)π(C=C)~ 15-25
σ(C-H) (methyl)σ*(N-C) (propyl)~ 1-2

Thermodynamic Parameter Calculations (Entropy, Enthalpy, Gibbs Free Energy)

The thermodynamic properties of this compound, including its entropy, enthalpy, and Gibbs free energy, are critical parameters that define its stability and reactivity. While specific experimentally determined thermodynamic data for this compound are not extensively documented, computational models allow for the prediction of these values. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide reliable estimates of molecular energies and vibrational frequencies.

From these fundamental calculations, the standard molar entropy (S°), enthalpy (H°), and Gibbs free energy (G°) of formation can be derived. These parameters are essential for predicting the spontaneity of reactions involving this compound and for understanding its behavior under various temperature and pressure conditions. The calculated values provide a quantitative measure of the compound's stability relative to its constituent elements.

Table 1: Calculated Thermodynamic Parameters for this compound

Parameter Symbol Calculated Value Units
Standard Molar Enthalpy of Formation ΔH°f Data not available in search results kJ/mol
Standard Molar Entropy Data not available in search results J/(mol·K)
Standard Molar Gibbs Free Energy of Formation ΔG°f Data not available in search results kJ/mol

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis, 2D Fingerprint Plots, 3D Energy Framework Calculations)

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational tools such as Hirshfeld surface analysis, 2D fingerprint plots, and 3D energy framework calculations are employed to deconstruct and visualize these interactions, offering a detailed picture of the crystal packing.

Hirshfeld Surface Analysis is a method used to partition crystal space and visualize intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. For a compound like this compound, these surfaces would likely reveal the significance of van der Waals forces, particularly H···H, C···H, and N···H contacts, in dictating the crystal structure.

3D Energy Framework Calculations build upon the understanding of intermolecular interactions to visualize the energetic architecture of the crystal. These calculations quantify the interaction energies between a central molecule and its neighbors, typically separating them into electrostatic, polarization, dispersion, and repulsion components. The resulting framework illustrates the strength and directionality of the forces holding the crystal together, providing insight into its mechanical and thermal properties.

While specific studies performing these analyses on this compound are not prevalent in the public domain, the application of these computational methods to similar pyrrole derivatives has demonstrated their utility in elucidating packing motifs and the dominant forces at play.

Table 2: Summary of Intermolecular Interaction Analysis for this compound

Analysis Technique Key Findings
Hirshfeld Surface Analysis Specific analysis for this compound not found. Expected to show dominant van der Waals contacts.
2D Fingerprint Plots Specific analysis for this compound not found. H···H contacts are anticipated to be the most significant contributor to the surface contacts.
3D Energy Framework Specific analysis for this compound not found. The framework would likely be dominated by dispersion forces.

Advanced Applications and Research Directions in Materials and Organic Chemistry

Development of Novel Organic Materials and Fine Chemicals Utilizing Pyrrole (B145914) Scaffolds

The synthesis of N-substituted pyrrole derivatives, including 2,5-Dimethyl-1-propyl-1H-pyrrole, is often achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) with a primary amine. researchgate.net This reaction is notable for its efficiency and the ability to produce a diverse range of pyrrole compounds with high yields, often with water as the only byproduct, aligning with the principles of green chemistry. mdpi.comnih.govresearchgate.net

The versatility of the Paal-Knorr synthesis allows for the incorporation of various functional groups onto the pyrrole nitrogen, leading to the creation of fine chemicals with specific properties. For instance, the reaction of 2,5-hexanedione with different primary amines can yield a variety of N-substituted 2,5-dimethylpyrrole derivatives. researchgate.net These derivatives serve as key intermediates in the synthesis of more complex molecules and materials. The development of one-pot, two-step processes for preparing pyrrole compounds from sustainable sources like 2,5-dimethylfuran (B142691) further enhances the appeal of this chemical family in the creation of novel organic materials. mdpi.comnih.govresearchgate.net

The exploration of pyrrole scaffolds extends to their use in synthesizing compounds with potential biological activity. For example, a series of N-aryl-2,5-dimethylpyrrole derivatives have been synthesized and evaluated as antitubercular agents. nih.gov This highlights the role of the 2,5-dimethylpyrrole nucleus as a foundational structure in medicinal chemistry for the development of new therapeutic agents.

Integration into Polymer and Composite Systems for Enhanced Material Properties

Pyrrole derivatives are increasingly being integrated into polymer and composite systems to impart enhanced functionalities and improved material properties. Their ability to be chemically modified and to interact with other materials makes them valuable components in the design of advanced composites.

A significant area of research involves the functionalization of carbon-based nanomaterials, such as carbon black (CB) and carbon nanotubes (CNTs), with pyrrole compounds. nih.govmdpi.commdpi.com This functionalization is often achieved through a domino reaction where a pyrrole compound undergoes carbocatalyzed oxidation followed by a cycloaddition reaction with the carbon substrate. mdpi.com This "pyrrole methodology" allows for the covalent attachment of pyrrole derivatives to the surface of carbon nanomaterials, altering their surface chemistry and improving their compatibility with polymer matrices. mdpi.com

For example, carbon black has been functionalized with bio-based pyrrole compounds bearing sulfur functional groups, such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) and 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP). mdpi.com Similarly, single and multi-walled carbon nanotubes have been functionalized with a pyrrole compound derived from an amine-terminated poly(propylene glycol). nih.gov This surface modification can enhance the dispersion of these carbon nanomaterials within a polymer matrix and create a stronger interface between the filler and the polymer.

The versatility of this functionalization technique is a key advantage, as it allows for the attachment of a wide array of functional groups to the carbon surface by simply changing the substituent on the pyrrole nitrogen. polimi.it This opens up possibilities for creating a new generation of functionalized carbon nanomaterials with tailored properties for specific applications.

The functionalization of fillers with pyrrole derivatives has shown significant promise in the field of elastomer composites, particularly for applications in high-performance tires. mdpi.comnih.govnih.gov The goal in this area is often to reduce the energy dissipation (hysteresis) of the tire tread, which contributes to fuel efficiency, while maintaining high dynamic rigidity for good handling and grip.

In one study, furnace carbon black was functionalized with 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (serinol pyrrole, SP) and used as a replacement for silica (B1680970) in an elastomer composite. mdpi.comnih.gov The resulting composite, when used with a traditional coupling agent, exhibited a lower Payne effect (a measure of filler-filler interaction), higher dynamic rigidity, and lower hysteresis compared to a composite with unfunctionalized carbon black. mdpi.comnih.gov

Another approach involves using sulfur-containing pyrrole compounds to functionalize carbon black. mdpi.com The presence of reactive sulfur groups on the carbon black surface allows for the formation of covalent bonds with the unsaturated elastomer chains during vulcanization. This leads to more efficient crosslinking, an increase in dynamic rigidity, and a reduction in hysteresis. mdpi.com For instance, replacing a portion of pristine carbon black with CB functionalized with 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) or 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP) has been shown to improve the dynamic mechanical properties of the elastomer composite. mdpi.com

Furthermore, copolymers of sulfur and di-pyrrole compounds, such as 1,6-bis(2,5-dimethyl-1H-pyrrol-1-yl)hexane (HMDP), have been used as crosslinking agents in elastomer composites. nih.gov These copolymers have been shown to result in more efficient vulcanization, a higher crosslinking network density, and improved stability at high temperatures, which are desirable properties for high-performance tires. nih.gov

Pyrrole Derivative Application in Elastomer Composites Observed Effects
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP)Functionalization of carbon black to replace silica. mdpi.comnih.govLower Payne effect, higher dynamic rigidity, lower hysteresis. mdpi.comnih.gov
2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP)Functionalization of carbon black. mdpi.comBetter curing efficiency, increased dynamic rigidity, reduced hysteresis. mdpi.com
1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP)Functionalization of carbon black. mdpi.comBetter curing efficiency, increased dynamic rigidity, reduced hysteresis. mdpi.com
1,6-bis(2,5-dimethyl-1H-pyrrol-1-yl)hexane (HMDP)Component of a sulfur-based copolymer for crosslinking. nih.govMore efficient vulcanization, higher crosslinking density, higher dynamic rigidity, better ultimate tensile properties. nih.gov

Exploration in Electrochemical Energy Storage Materials and Devices

The application of this compound and its derivatives in electrochemical energy storage is an emerging area of interest. While specific research on this particular compound is limited, the broader class of pyrrole-based materials has been investigated for its potential in energy storage devices. The inherent electrochemical activity and the ability to form conductive polymers make pyrroles attractive candidates for electrodes and other components in batteries and supercapacitors.

Future research could focus on synthesizing novel pyrrole-based polymers and composites incorporating this compound and evaluating their electrochemical performance. The ability to functionalize the pyrrole ring could allow for the tuning of redox potentials and the enhancement of ion transport properties, which are critical for high-performance energy storage.

Contribution to Catalyst Design and Ligand Development

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, which allows it to act as a ligand and coordinate with metal centers. This property opens up the possibility of using this compound and its derivatives in the design of novel catalysts and ligands for various chemical transformations.

The substituents on the pyrrole ring can be tailored to influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. For instance, the synthesis of N-substituted pyrroles can be catalyzed by various Lewis and Brønsted acids, indicating the interaction of the pyrrole precursors with catalytic species. researchgate.net While the direct application of this compound as a ligand is not extensively documented, the fundamental chemistry of pyrroles suggests that this is a viable and promising area for future research.

Future Research Perspectives and Methodological Advancements in Pyrrole Chemistry

The future of pyrrole chemistry, particularly concerning compounds like this compound, is bright with possibilities. Methodological advancements are focusing on greener and more efficient synthetic routes. The development of one-pot, two-step processes starting from bio-based feedstocks like 2,5-dimethylfuran is a significant step towards sustainable chemical production. mdpi.comnih.govresearchgate.net These processes are characterized by high carbon efficiency and low E-factors, making them environmentally friendly alternatives to traditional methods. mdpi.comnih.gov

In materials science, the "pyrrole methodology" for functionalizing carbon nanomaterials is expected to be further explored for creating a wider range of functional materials with tailored properties. mdpi.com The ability to attach almost any functional group to the carbon surface via a pyrrole linker provides a powerful tool for designing advanced composites, sensors, and electronic devices. polimi.it

In the realm of elastomer composites, the use of pyrrole-functionalized fillers is paving the way for a new generation of "green tires" with improved performance and sustainability. mdpi.com Future research will likely focus on optimizing the structure of the pyrrole compounds and the functionalization process to achieve even greater improvements in dynamic mechanical properties.

Furthermore, the exploration of pyrrole derivatives in areas such as electrochemical energy storage and catalysis is still in its early stages and holds significant potential for new discoveries. The versatility of the pyrrole scaffold, combined with advancements in synthetic methodologies, will undoubtedly lead to the development of novel materials and technologies with a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-1-propyl-1H-pyrrole, and how can yield be maximized?

Methodological Answer: A high-yield (96%) one-pot synthesis involves reacting propylamine with acetonylacetone under acidic conditions. Key parameters include maintaining a temperature of 50–60°C and using anhydrous solvents to prevent side reactions. The reaction progress can be monitored via TLC, and purification is achieved through distillation or column chromatography. Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 amine:ketone) and inert atmospheres to avoid oxidation . For analogous pyrrole derivatives, solvent selection (e.g., ethanol vs. toluene) and temperature (60–155°C) significantly impact reaction efficiency, as shown in studies on substituted pyrroles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Peaks at δ 5.85 (s, 2H, pyrrole protons), δ 3.77 (t, J=7.8 Hz, propyl-CH₂), and δ 2.31 (s, 6H, methyl groups) confirm substitution patterns .
  • ¹³C NMR : Resonances at δ 127.44 (pyrrole carbons), δ 105.00 (quaternary carbons), and δ 11.44 (methyl carbons) validate the structure .
  • IR Spectroscopy : Absorbance at 2965 cm⁻¹ (C-H stretch) and 1519 cm⁻¹ (C=C aromatic) further supports the aromatic pyrrole core .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer:

  • Density : 0.87 g/cm³, influencing solvent selection for extractions .
  • Boiling Point : 205.1°C at 760 mmHg, guiding distillation protocols .
  • Flash Point : 77.9°C, requiring precautions against flammability during high-temperature reactions .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the synthesis of this compound derivatives?

Methodological Answer: Studies on analogous compounds (e.g., 1-hexyl-2,5-dimethyl-1H-pyrrole) reveal that:

  • Solvent Polarity : Polar solvents (e.g., ethanol) enhance nucleophilic substitution rates, while non-polar solvents (e.g., toluene) favor cyclization .
  • Temperature : Elevated temperatures (e.g., 155°C) increase reaction rates but may reduce atom economy (e.g., 79% A.Ec for 1,2,5-trimethylpyrrole) .
  • Catalysts : Acidic catalysts (e.g., HCl) improve protonation of intermediates, critical for ring closure .

Q. What mechanistic insights explain the regioselectivity in pyrrole alkylation reactions?

Methodological Answer: Alkylation at the pyrrole nitrogen proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the alkyl halide. Steric effects from the 2,5-dimethyl groups direct substitution to the less hindered N-position. Computational studies (not directly cited but inferred from analogous systems) suggest that electron-donating methyl groups stabilize the transition state through resonance .

Q. How can this compound be applied in materials science?

Methodological Answer: Pyrrole derivatives exhibit potential in:

  • Conductive Polymers : The planar aromatic structure facilitates π-π stacking, enhancing charge transport in organic semiconductors (analogous to 2,5-di(thienyl)pyrrole applications) .
  • Coordination Chemistry : The nitrogen lone pair can coordinate to metals, forming complexes for catalysis or sensing (e.g., as seen in MOF ligand design) .

Q. What strategies address contradictions in reported physicochemical data for pyrrole derivatives?

Methodological Answer: Discrepancies in properties like boiling points or solubility often arise from:

  • Purity : Impurities from incomplete purification (e.g., column chromatography vs. distillation) .
  • Measurement Techniques : Differences in instrumentation (e.g., dynamic vs. static vapor pressure methods) . Cross-validation using multiple techniques (e.g., GC-MS for purity, differential scanning calorimetry for melting points) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-propyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-propyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.